methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Description
“Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” is a chemical compound with the molecular formula C19H18N2O2 . It has an average mass of 306.358 Da and a monoisotopic mass of 306.136841 Da . This compound is used in diverse scientific research due to its unique structure and potential therapeutic properties.
Synthesis Analysis
This compound is involved in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation . It is also used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .Molecular Structure Analysis
The molecular structure of “methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” is defined by its molecular formula, C19H18N2O2 . It has one of two defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 489.5±45.0 °C at 760 mmHg, and a flash point of 249.9±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.37 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Ferroptosis Modulation
Our compound, RSL3 , acts as an inhibitor of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis—a form of regulated cell death. By blocking the cysteine/glutamate amino acid transporter system, it helps maintain reactive oxygen species balance .
Neuroprotective Properties
Indole-based compounds often exhibit neuroprotective effects. Although direct evidence for our compound is limited, its structural resemblance to other neuroprotective indoles warrants further investigation.
properties
IUPAC Name |
methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)16-11-14-13-9-5-6-10-15(13)20-18(14)17(21-16)12-7-3-2-4-8-12/h2-10,16-17,20-21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHJECXXHOADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate |
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